1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride
Overview
Description
“1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 40353-62-6 . It has a molecular weight of 157.22 . The IUPAC name for this compound is 1-(2-amino-5-methyl-1H-1lambda3-thiazol-4-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” is 1S/C6H9N2OS/c1-3(9)5-4(2)10-6(7)8-5/h10H,1-2H3,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride” has a molecular weight of 157.22 .
Scientific Research Applications
Antiviral Research
A study demonstrated the synthesis and identification of novel potential thiadiazole-based molecules, including a predecessor molecule related to 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride, against COVID-19's main protease through a structure-guided virtual screening approach. These compounds showed promising docking scores, indicating their potential as antiviral agents against COVID-19 by inhibiting the main coronavirus protease essential for disease propagation (Rashdan et al., 2021).
Corrosion Inhibition
Research on novel triazole derivatives, closely related to the chemical structure , revealed their efficacy as corrosion inhibitors for mild steel in a hydrochloric acid medium. The study highlighted the compound's high inhibition efficiency, reaching up to 95.10% at specific concentrations and temperatures. This implies the potential use of related compounds in protecting metals against corrosion in industrial applications (Jawad et al., 2020).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of heterocyclic compounds, where 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, a compound with structural similarities, was synthesized and tested for antimicrobial properties. The research suggests the broad application of such compounds in developing new antimicrobial agents (Wanjari, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZONGCCGFDVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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